![molecular formula C15H17N5S B2677318 N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 477845-74-2](/img/structure/B2677318.png)
N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolopyrimidines are fused nitrogen-containing heterocyclic ring systems which are considered as privileged core skeletons in biologically active compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines often starts with the condensation of phenyl hydrazines with ethyl acetoacetate . In a study, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles were synthesized via methylene-oxy group . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system . It is related to the chemical composition of purine, which is a fused heterocyclic ring containing pyrimidine and imidazole ring .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Scientific Research Applications
Antiproliferative Activity
Pyrido[2,3-d]pyrimidin-5-one derivatives, including this compound, have demonstrated antiproliferative effects. Researchers have investigated their potential as agents to inhibit cell growth and division, particularly in cancer cells . Further studies are needed to elucidate the underlying mechanisms and optimize their efficacy.
Antimicrobial Properties
Compounds with pyrido[2,3-d]pyrimidinone cores, such as our compound of interest, exhibit antimicrobial activity. They have been evaluated against various microorganisms, including bacteria and fungi. These investigations aim to identify novel antimicrobial agents for therapeutic use .
Anti-Inflammatory and Analgesic Effects
Pyrido[2,3-d]pyrimidin-5-one derivatives have shown promise as anti-inflammatory and analgesic agents. Their potential to alleviate pain and reduce inflammation warrants further exploration in preclinical and clinical studies .
Hypotensive Properties
Some pyrido[2,3-d]pyrimidin-5-one derivatives exhibit hypotensive effects. Researchers have investigated their impact on blood pressure regulation, making them potential candidates for managing hypertension .
Antihistaminic Activity
Certain pyrido[2,3-d]pyrimidin-5-one compounds possess antihistaminic properties. These molecules may play a role in allergic responses and could be relevant for the treatment of allergies and related conditions .
Mechanism of Action
properties
IUPAC Name |
6-methylsulfanyl-1-phenyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-10(2)17-13-12-9-16-20(11-7-5-4-6-8-11)14(12)19-15(18-13)21-3/h4-10H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDUFNRLOQLBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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